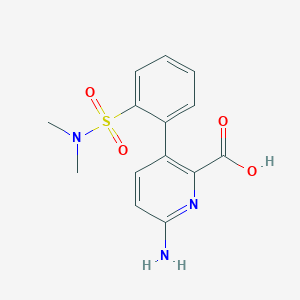
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine (2-4DMS-5H) is an organic compound with a molecular formula of C10H13NO3S. It is a white solid with a melting point of 179-180 °C. It is insoluble in water and soluble in ethanol, chloroform, and other organic solvents. 2-4DMS-5H is a derivative of pyridine, a heterocyclic aromatic compound with an aromatic ring of five carbon atoms, and is used in many scientific research applications.
科学的研究の応用
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is used in scientific research applications, primarily in the field of organic chemistry. It is used as a starting material in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It is also used as a reagent in the synthesis of various biological active compounds, such as antibiotics and antifungals. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is used as a catalyst in the preparation of polymers and in the synthesis of polysaccharides.
作用機序
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is believed to act as a proton acceptor in the formation of complexes with transition metals. In this process, the proton is transferred from the transition metal to the pyridine ring of the 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% molecule. This process is believed to be the driving force behind the formation of various organic compounds and polymers.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% has been shown to have no significant biochemical or physiological effects in laboratory experiments. However, it is possible that it may have an effect on the metabolism of certain compounds, such as amino acids, peptides, and nucleosides, which are used in the synthesis of various organic compounds.
実験室実験の利点と制限
The main advantage of using 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in laboratory experiments is its low cost and availability. In addition, it is easy to handle and store, and it is not toxic or hazardous. However, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% is insoluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% in scientific research. For example, it could be used in the synthesis of new organic compounds, such as amino acids, peptides, and nucleosides. It could also be used in the synthesis of polymers and polysaccharides. In addition, 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% could be used as a catalyst in the synthesis of various biological active compounds, such as antibiotics and antifungals. Finally, it could be used to study the mechanism of action of transition metals in the formation of complexes.
合成法
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95% can be synthesized via a two-step process. The first step involves the reaction of 4-dimethylaminopyridine with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction forms a dimethylsulfamoyl derivative of 4-dimethylaminopyridine. The second step involves the reaction of the dimethylsulfamoyl derivative with 5-hydroxy-2-methylpyridine in the presence of a base such as sodium hydroxide. This reaction forms the desired 2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine, 95%.
特性
IUPAC Name |
4-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-3-10(4-7-12)13-8-5-11(16)9-14-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWZTFJHRPWGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxypyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)